The compound is cataloged under various chemical databases, including American Elements and Chemsrc, where it is listed with its molecular formula and molecular weight of 202.19 g/mol. The compound is classified as a heterocyclic organic compound due to the presence of the pyrazole ring, making it relevant in pharmaceutical research and development.
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common approach includes:
These methods ensure that the final product is obtained in high purity and yield, suitable for further biological evaluation.
The molecular structure of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile can be represented using various structural formulas:
InChI=1S/C10H7FN4/c11-8-2-1-3-9(7(8)6-12)15-5-4-10(13)14-15/h1-5H,(H2,13,14)
C1=CC(=C(C(=C1)F)C#N)N2C=CC(=N2)N
The compound features:
This structural configuration contributes to its unique chemical properties and biological activities.
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile can participate in various chemical reactions typical for compounds containing both nitriles and aromatic systems:
Such reactions are significant for modifying the compound's structure to enhance biological activity or optimize pharmacokinetic properties.
The mechanism of action for 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may act as modulators of specific pathways involved in disease processes:
Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects.
The physical characteristics of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile include:
Property | Value |
---|---|
Appearance | Powder |
Molecular Weight | 202.19 g/mol |
Melting Point | Not specified |
Storage Temperature | 4 °C |
Chemically, it has notable stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with its functional groups.
2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is primarily explored in medicinal chemistry for its potential therapeutic applications:
Research continues to explore its full potential within these domains, highlighting its significance in contemporary scientific inquiry.
Pyrazole heterocycles constitute privileged scaffolds in medicinal chemistry due to their versatile binding capabilities and tunable pharmacokinetic properties. The integration of pyrazole cores into drug candidates enables targeted interactions with diverse biological macromolecules, particularly protein kinases and G protein-coupled receptors (GPCRs). The compound 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile exemplifies this strategic approach, combining three pharmacologically significant elements: a fluorinated aromatic system, a nitrile group, and an amino-substituted pyrazole. This molecular architecture facilitates precise modulation of drug-receptor binding events while optimizing physicochemical properties critical for bioavailability [9].
Pyrazole-containing compounds demonstrate exceptional versatility in GPCR modulation due to their capacity for hydrogen bonding and π-π stacking interactions. The 1H-pyrazole moiety in 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile serves as a hydrogen bond acceptor (N1) and donor (N2-H), enabling complementary interactions with GPCR binding pockets. This bidirectional functionality permits precise orientation within orthosteric or allosteric sites, particularly in class A GPCRs where aromatic residues dominate the binding cleft [3]. Structural analogs like 3-amino-2-fluoro-5-(1H-pyrazol-5-yl)benzonitrile (CID 162517021) illustrate how positional isomerism of the pyrazole ring influences target selectivity between kinase and GPCR families. The 3-aminopyrazole subgroup specifically enhances binding affinity for adenosine and serotonin receptors through water-mediated hydrogen bonds with transmembrane helices [3] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0